molecular formula C12H17BrN2O3 B1531034 Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate CAS No. 1138443-96-5

Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate

Cat. No. B1531034
CAS RN: 1138443-96-5
M. Wt: 317.18 g/mol
InChI Key: FTBWBVPCPVJBGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate” is not explicitly provided in the available sources .


Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate” are not explicitly detailed in the available sources .

Scientific Research Applications

MTBE Oxidation and Environmental Impact

One study focused on the oxidation of methyl tert-butyl ether (MTBE) by conventional ozonation and advanced oxidation processes. This research is crucial for understanding the degradation pathways of MTBE, a compound structurally related to tert-butyl carbamates, in water treatment processes. The study identified major degradation products and measured the efficiency of MTBE elimination and the formation of bromate, a disinfection byproduct, highlighting the environmental impact of such compounds (Acero et al., 2001).

Advanced Organic Synthesis

Another research area involves the synthesis of complex molecules for pharmaceutical applications. For instance, a study described the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, highlighting its importance as an intermediate in the production of biologically active compounds. This work illustrates the role of tert-butyl carbamates in facilitating the development of new drugs (Zhao et al., 2017).

Photophysical Properties for Optoelectronic Applications

Research on the photophysical properties and electrochemical characteristics of tert-butyl-1,3-dimethylpyrene derivatives has shown potential applications in organic optoelectronic devices. These studies contribute to the understanding of the structural-property relationships in alkynyl-functionalized pyrene derivatives, which could be crucial for the development of organic light-emitting devices (OLEDs) (Hu et al., 2013).

Environmental Degradation Pathways

The degradation pathways of MTBE using the UV/H2O2 process were explored to understand the formation of various byproducts. This research is significant for environmental science, as it provides insights into the processes that can be used for the treatment of water contaminated with tert-butyl carbamates and related compounds (Stefan et al., 2000).

Mechanism of Action

The mechanism of action of “Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate” is not explicitly detailed in the available sources .

Safety and Hazards

The safety and hazards associated with “Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate” are not explicitly detailed in the available sources .

Future Directions

The future directions for the study or use of “Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate” are not explicitly detailed in the available sources .

properties

IUPAC Name

tert-butyl N-[(5-bromo-3-methoxypyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-7-9-10(17-4)5-8(13)6-14-9/h5-6H,7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBWBVPCPVJBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673850
Record name tert-Butyl [(5-bromo-3-methoxypyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1138443-96-5
Record name 1,1-Dimethylethyl N-[(5-bromo-3-methoxy-2-pyridinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138443-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(5-bromo-3-methoxypyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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